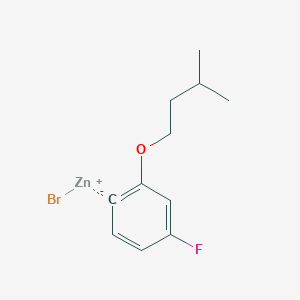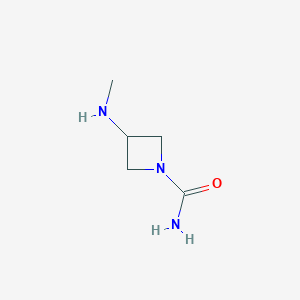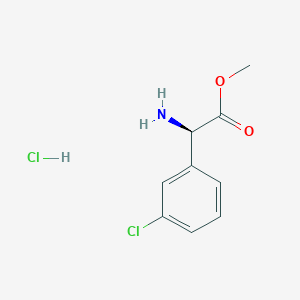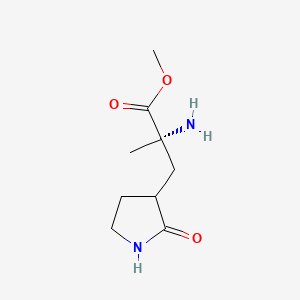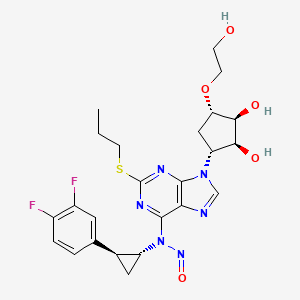
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a purine derivative, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide involves multiple steps, including the formation of the cyclopropyl group, the introduction of the difluorophenyl moiety, and the attachment of the purine derivative. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives and cyclopropyl-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
What sets N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H28F2N6O5S |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[9-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-2-propylsulfanylpurin-6-yl]nitrous amide |
InChI |
InChI=1S/C24H28F2N6O5S/c1-2-7-38-24-28-22-19(27-11-31(22)17-10-18(37-6-5-33)21(35)20(17)34)23(29-24)32(30-36)16-9-13(16)12-3-4-14(25)15(26)8-12/h3-4,8,11,13,16-18,20-21,33-35H,2,5-7,9-10H2,1H3/t13-,16+,17+,18-,20-,21+/m0/s1 |
Clave InChI |
WXIJBHUJKJRJJW-HMLJSJRSSA-N |
SMILES isomérico |
CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=CN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
SMILES canónico |
CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)N=O)N=CN2C5CC(C(C5O)O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


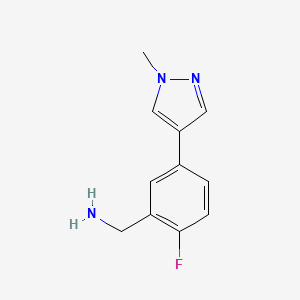
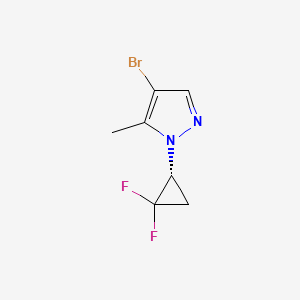
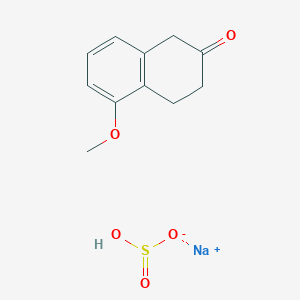

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
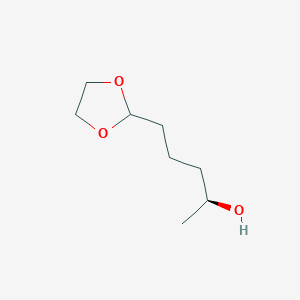
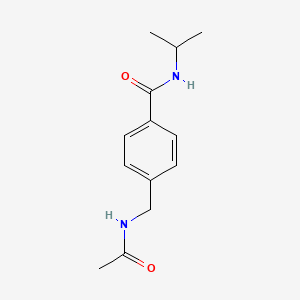
![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

